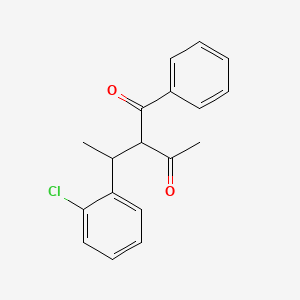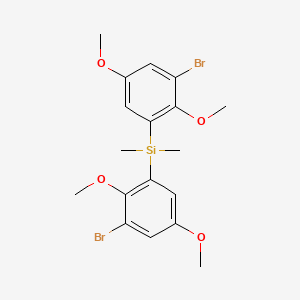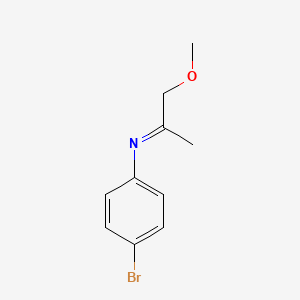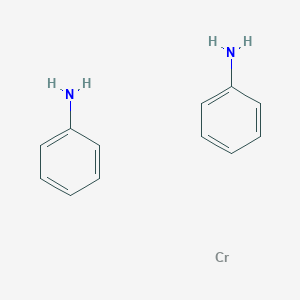![molecular formula C23H44O8 B12519332 Bis[2-(2-butoxyethoxy)ethyl] heptanedioate CAS No. 686700-55-0](/img/structure/B12519332.png)
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate, also known as heptanedioic acid bis[2-(2-butoxyethoxy)ethyl] ester, is a chemical compound with the molecular formula C22H42O8. It is an ester derived from heptanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(2-butoxyethoxy)ethyl] heptanedioate typically involves the esterification of heptanedioic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control to ensure optimal yield and purity. The final product is then subjected to quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of heptanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to produce corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester groups, potentially leading to the formation of alcohols
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Hydrolysis: Heptanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohol derivatives of the ester
Applications De Recherche Scientifique
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Employed in biochemical studies to investigate ester hydrolysis and enzyme interactions.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its chemical stability and plasticizing properties .
Mécanisme D'action
The mechanism of action of bis[2-(2-butoxyethoxy)ethyl] heptanedioate primarily involves its interaction with molecular targets through ester bonds. In biological systems, esterases can hydrolyze the compound, releasing heptanedioic acid and 2-(2-butoxyethoxy)ethanol. These products can then participate in various metabolic pathways. The compound’s plasticizing effect in polymers is due to its ability to reduce intermolecular forces, increasing the flexibility of the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(2-butoxyethoxy)ethyl) adipate: Similar in structure but derived from adipic acid instead of heptanedioic acid.
Dibutoxyethoxyethyl adipate: Another ester with similar plasticizing properties but different molecular structure
Uniqueness
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate is unique due to its specific ester linkage and the presence of heptanedioic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to adipate esters provides enhanced flexibility and stability in various applications .
Propriétés
Numéro CAS |
686700-55-0 |
|---|---|
Formule moléculaire |
C23H44O8 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
bis[2-(2-butoxyethoxy)ethyl] heptanedioate |
InChI |
InChI=1S/C23H44O8/c1-3-5-12-26-14-16-28-18-20-30-22(24)10-8-7-9-11-23(25)31-21-19-29-17-15-27-13-6-4-2/h3-21H2,1-2H3 |
Clé InChI |
YNBUAQUAGYPYDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOC(=O)CCCCCC(=O)OCCOCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
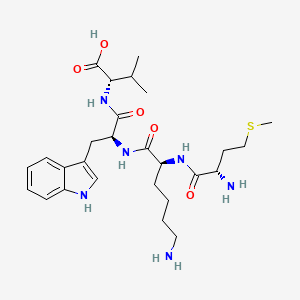
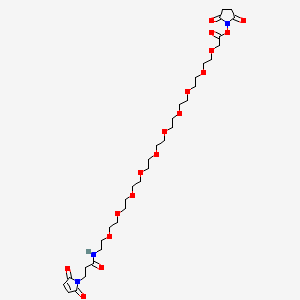
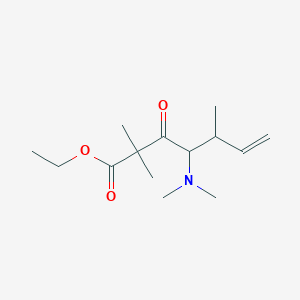
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)

